N'-[(E)-(2-hydroxyphenyl)methylidene]-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzohydrazide
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Overview
Description
N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-4-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZOHYDRAZIDE is a Schiff base compound known for its versatile applications in various fields of science. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This particular compound is derived from the condensation of 2-hydroxybenzaldehyde and 4-aminobenzohydrazide, resulting in a molecule with significant biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-4-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZOHYDRAZIDE typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-aminobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to around 80-90°C for several hours, allowing the formation of the Schiff base through the elimination of water.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-4-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-4-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZOHYDRAZIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-4-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZOHYDRAZIDE involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological targets, such as enzymes and DNA, leading to inhibition of enzymatic activity or disruption of DNA function. The Schiff base structure allows for strong coordination with metal ions, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid: Another Schiff base with similar antimicrobial properties.
2-{[(2-{[(E)-(2-hydroxyphenyl)methylidene]amino}ethyl)imino]methyl}phenol: Known for its urease inhibitory activity.
Uniqueness
N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-4-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZOHYDRAZIDE stands out due to its dual hydroxyl and imine functionalities, which enhance its ability to form stable metal complexes and exhibit significant biological activities. Its unique structure allows for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C21H17N3O3 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[(2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H17N3O3/c25-19-7-3-1-5-16(19)13-22-18-11-9-15(10-12-18)21(27)24-23-14-17-6-2-4-8-20(17)26/h1-14,25-26H,(H,24,27)/b22-13?,23-14+ |
InChI Key |
NXODMKUIZJUFMN-PEKHTJIOSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3O)O |
Origin of Product |
United States |
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